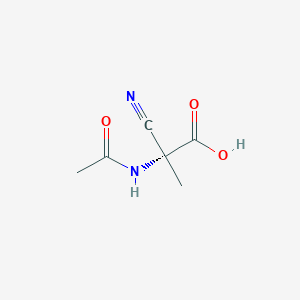![molecular formula C10H8N2S B13807572 1h-[1,3]Thiazino[3,4-a]benzimidazole CAS No. 83027-85-4](/img/structure/B13807572.png)
1h-[1,3]Thiazino[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,3]Thiazino[3,4-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiazine and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Thiazino[3,4-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or similar reagents. The reaction is usually carried out in refluxing ethanol in the presence of a base such as triethylamine . The chemical structure of the synthesized product is characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy (MS) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-[1,3]Thiazino[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
1H-[1,3]Thiazino[3,4-a]benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-[1,3]Thiazino[3,4-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzimidazole: Shares the benzimidazole core structure but lacks the thiazine ring.
Thiazole: Contains a thiazole ring but does not have the benzimidazole moiety.
Imidazo[2,1-b][1,3]thiazines: Similar in structure but with different annulation patterns.
Uniqueness: 1H-[1,3]Thiazino[3,4-a]benzimidazole is unique due to its combined thiazine and benzimidazole rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83027-85-4 |
|---|---|
Formule moléculaire |
C10H8N2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
1H-[1,3]thiazino[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2 |
Clé InChI |
LFOXVMDLWVJQIS-UHFFFAOYSA-N |
SMILES canonique |
C1N2C(=NC3=CC=CC=C32)C=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)






